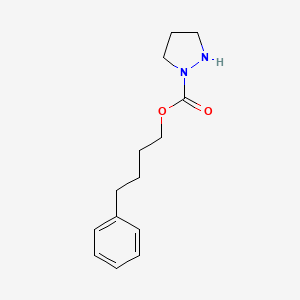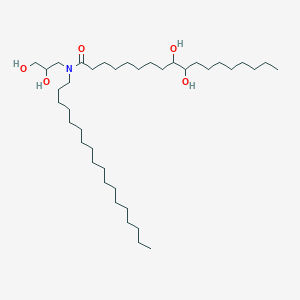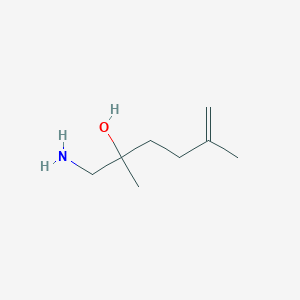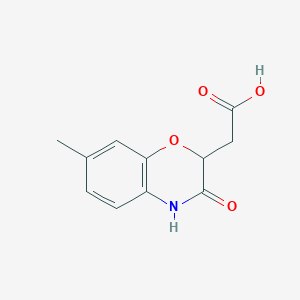![molecular formula C18H19FN4O B12602447 6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-42-4](/img/structure/B12602447.png)
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-D]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer properties. The compound’s structure features a pyrido[3,2-D]pyrimidine core with a 3-fluorophenyl group at the 6-position and a pentyloxy group at the 4-position, making it a unique and potentially potent molecule for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[3,2-D]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced at the 6-position.
Attachment of the Pentyloxy Group: This is usually done through an etherification reaction where a pentyloxy group is attached at the 4-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and pentyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific molecular targets. For instance, it has been shown to inhibit EGFR, including mutated forms that confer resistance to existing inhibitors. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-D]pyrimidin-2-amine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
PLK4 Inhibitors: Compounds with an aminopyrimidine core, such as those targeting serine/threonine protein kinase PLK4, show similar biological activities.
Uniqueness
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit resistant forms of EGFR sets it apart from other similar compounds .
Properties
CAS No. |
897362-42-4 |
|---|---|
Molecular Formula |
C18H19FN4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H19FN4O/c1-2-3-4-10-24-17-16-15(22-18(20)23-17)9-8-14(21-16)12-6-5-7-13(19)11-12/h5-9,11H,2-4,10H2,1H3,(H2,20,22,23) |
InChI Key |
CUBGUXHZXRKETA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
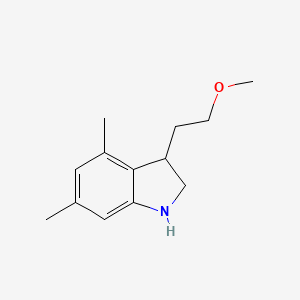
![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
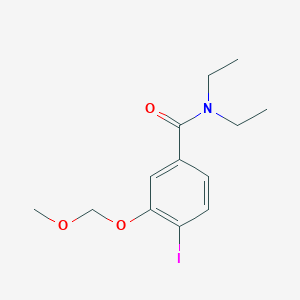
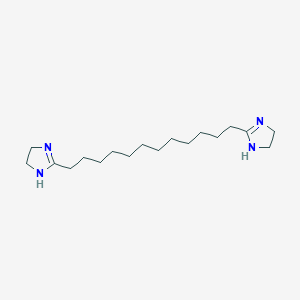
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)

![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
propanedinitrile](/img/structure/B12602451.png)
